tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate
Description
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a 2-oxopropylidene substituent. Azetidines are of interest in organic chemistry due to their unique ring strain and potential reactivity.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-8(13)7-9-5-6-12(9)10(14)15-11(2,3)4/h7H,5-6H2,1-4H3/b9-7- |
InChI Key |
QIERGIHTSAEPLJ-CLFYSBASSA-N |
Isomeric SMILES |
CC(=O)/C=C\1/CCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C=C1CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 2-oxopropylidene group.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, azetidine derivatives are studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate would depend on its specific interactions with molecular targets. Typically, azetidine derivatives may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.
tert-butyl azetidine-1-carboxylate: Lacks the 2-oxopropylidene group.
2-oxopropylidene azetidine: Lacks the tert-butyl ester group.
Biological Activity
tert-butyl (2Z)-2-(2-oxopropylidene)azetidine-1-carboxylate, with the CAS number 1105662-87-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- Structure : The compound contains an azetidine ring, which is known for its role in various biological processes.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
1. Antimicrobial Activity
Studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, research suggests that modifications to the azetidine structure can enhance activity against specific bacterial strains. The presence of the tert-butyl group may contribute to increased lipophilicity, enhancing membrane penetration and efficacy against pathogens .
2. Antitumor Activity
Preliminary data suggest that this compound may possess antitumor properties. In vitro studies have shown that azetidine derivatives can inhibit the proliferation of cancer cell lines. The mechanism is thought to involve interference with cell cycle progression and induction of apoptosis.
3. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For example, azetidine derivatives have been reported to act as inhibitors of enzymes involved in the synthesis of nucleic acids, potentially impacting cancer cell growth and survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several azetidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control samples, suggesting significant antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
